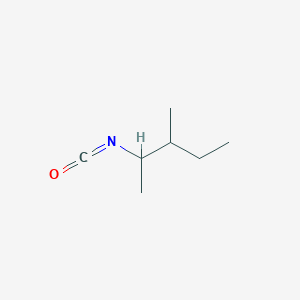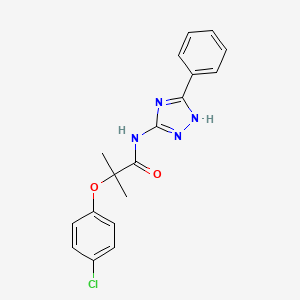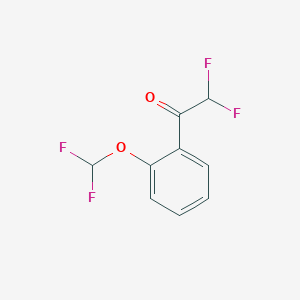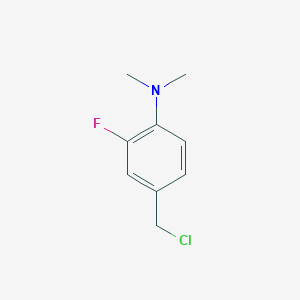
2-Isocyanato-3-methylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-3-methylpentane is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes and other polymers .
準備方法
Synthetic Routes and Reaction Conditions: 2-Isocyanato-3-methylpentane can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl2), which produces the isocyanate group. The general reaction is as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate .
Industrial Production Methods: Industrial production of isocyanates, including this compound, typically involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which decompose thermally to form isocyanates .
化学反応の分析
Types of Reactions: 2-Isocyanato-3-methylpentane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)N(H)R} ]
Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For urethane formation.
Amines: For urea formation.
Major Products:
Amines: From hydrolysis.
Urethanes: From reactions with alcohols.
Ureas: From reactions with amines.
科学的研究の応用
2-Isocyanato-3-methylpentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the modification of biomolecules through carbamylation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a reagent in the synthesis of pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and foams
作用機序
The mechanism of action of 2-isocyanato-3-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and the modification of biomolecules .
類似化合物との比較
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Comparison: 2-Isocyanato-3-methylpentane is unique due to its branched structure, which can influence its reactivity and physical properties. Compared to linear isocyanates like HDI, the branched structure may result in different polymerization behaviors and mechanical properties of the resulting polymers .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
2-isocyanato-3-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-4-6(2)7(3)8-5-9/h6-7H,4H2,1-3H3 |
InChIキー |
DGCUXHYASUCMCG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)

![(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)

![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)

![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)


![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)
